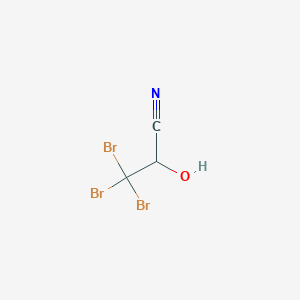
3,3,3-Tribromo-2-hydroxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Tribromo-2-hydroxypropanenitrile: is an organic compound with the molecular formula C3H2Br3NO It is characterized by the presence of three bromine atoms, a hydroxyl group, and a nitrile group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,3-Tribromo-2-hydroxypropanenitrile can be synthesized through the bromination of 2-hydroxypropanenitrile. The reaction involves the addition of bromine to the carbon atoms of the propane backbone. The reaction is typically carried out in a solvent such as acetic acid or chloroform, and the temperature is maintained at a controlled level to ensure the selective bromination of the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The process also includes purification steps such as recrystallization and distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromine atoms in 3,3,3-tribromo-2-hydroxypropanenitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3,3,3-tribromo-2-oxopropanenitrile.
Reduction: The nitrile group can be reduced to an amine group, producing 3,3,3-tribromo-2-hydroxypropylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted derivatives of this compound.
- 3,3,3-tribromo-2-oxopropanenitrile.
- 3,3,3-tribromo-2-hydroxypropylamine.
Scientific Research Applications
Chemistry: 3,3,3-Tribromo-2-hydroxypropanenitrile is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of brominated organic compounds on biological systems. It serves as a model compound to investigate the toxicity and metabolic pathways of brominated compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block for drug design.
Industry: In the industrial sector, this compound is used in the production of flame retardants and other specialty chemicals. Its brominated structure imparts flame-retardant properties, making it useful in the manufacture of fire-resistant materials.
Mechanism of Action
The mechanism of action of 3,3,3-tribromo-2-hydroxypropanenitrile involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, affecting the compound’s solubility and stability.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The nitrile group can form covalent bonds with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
2-Hydroxypropanenitrile: Lacks the bromine atoms, resulting in different reactivity and applications.
3,3,3-Tribromopropanenitrile: Lacks the hydroxyl group, affecting its solubility and chemical behavior.
3,3,3-Tribromo-2-oxopropanenitrile: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness: 3,3,3-Tribromo-2-hydroxypropanenitrile is unique due to the presence of both bromine atoms and a hydroxyl group on the same molecule. This combination of functional groups allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
74592-78-2 |
|---|---|
Molecular Formula |
C3H2Br3NO |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
3,3,3-tribromo-2-hydroxypropanenitrile |
InChI |
InChI=1S/C3H2Br3NO/c4-3(5,6)2(8)1-7/h2,8H |
InChI Key |
YRVKHDJXSXWQKB-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C(Br)(Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


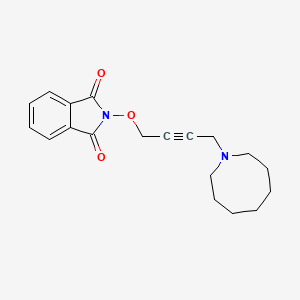
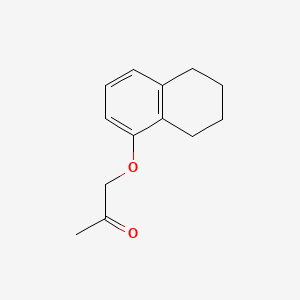
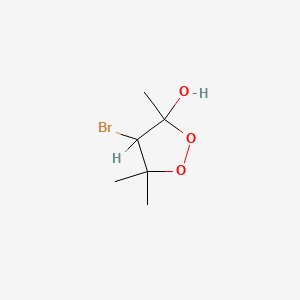
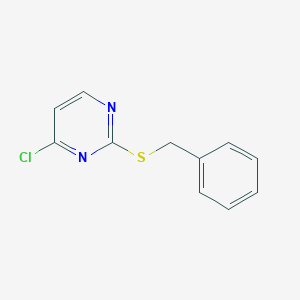
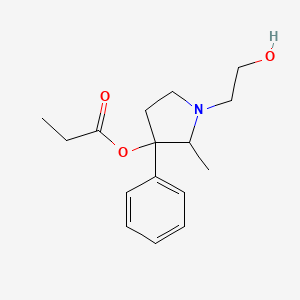
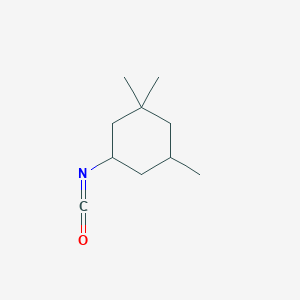


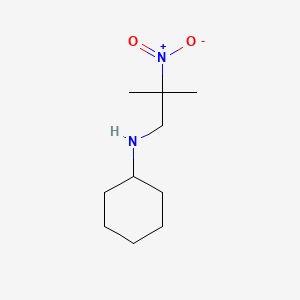

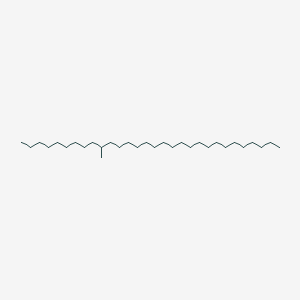

![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
![2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14443291.png)
